![molecular formula C4H8Cl2O3P- B086683 Bis(2-chloroethyl) phosphonate CAS No. 1070-42-4](/img/structure/B86683.png)
Bis(2-chloroethyl) phosphonate
Overview
Description
Bis(2-chloroethyl) phosphonate is a chemical compound with the molecular formula C4H9Cl2O3P . It has a molecular weight of 206.99 .
Molecular Structure Analysis
The molecular structure of Bis(2-chloroethyl) phosphonate consists of 4 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 phosphorus atom .Scientific Research Applications
Medicinal Chemistry
Bis(2-chloroethyl) phosphonate plays a crucial role in medicinal chemistry, particularly as a building block for the synthesis of phosphonate prodrugs . These prodrugs are designed to enhance the bioavailability of medications, making them more effective in treating diseases. The compound’s ability to mimic the phosphate group allows it to inhibit enzymes that utilize phosphates, which is beneficial in developing antiviral and anticancer agents .
Agriculture
In the agricultural sector, bis(2-chloroethyl) phosphonate is explored for its potential use as a pesticide or herbicide due to its phosphonate group, which can interfere with the growth of weeds and pests . However, its application must be carefully managed to avoid environmental impact.
Material Science
This compound is also significant in material science, where it contributes to the development of novel materials. Its phosphonate group can be used to modify surfaces, enhance adhesion, or alter the physical properties of polymers . These modifications can lead to the creation of materials with specific desired characteristics, such as increased durability or chemical resistance.
Industrial Applications
Industrially, bis(2-chloroethyl) phosphonate serves as a solvent and an alkylating agent . It is involved in the production of polyester resins, synthetic rubber, and lubricants. Its reactivity with primary amines to produce chloramines is particularly valuable in synthesizing various industrial chemicals .
Environmental Impact
The environmental impact of bis(2-chloroethyl) phosphonate is an area of ongoing research. It is known to slowly evaporate from surface water and soil into the air, and its solubility in water means it can be removed from the air by rain, creating a cycle between water, soil, and air . Understanding this cycle is crucial for assessing its long-term environmental effects.
Safety and Handling
Safety and handling of bis(2-chloroethyl) phosphonate are of utmost importance due to its potential hazards. It requires precautionary measures against static discharge and should not come into contact with skin or eyes . Proper handling procedures, including wearing protective gear and ensuring good ventilation, are essential to prevent exposure and mitigate risks .
Mechanism of Action
Target of Action
Bis(2-chloroethyl) phosphonate is a chemical compound with the molecular formula C6H12Cl3O3P Similar compounds, such as bisphosphonates, are known to have a high affinity for bone mineral and exhibit inhibitory effects on osteoclasts .
Mode of Action
It is mentioned that the compound is used as a solvent and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This, in turn, inhibits DNA replication.
Biochemical Pathways
Bisphosphonates, which are structurally similar, are known to inhibit the enzyme farnesyl pyrophosphate synthase (fpps) in osteoclasts . FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function .
properties
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXLVWDCPTFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147863 | |
Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) phosphonate | |
CAS RN |
1189-32-8, 1070-42-4 | |
Record name | NSC408667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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